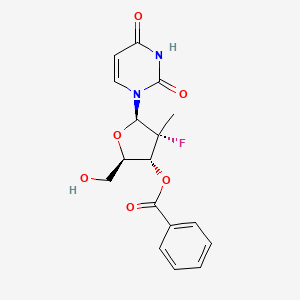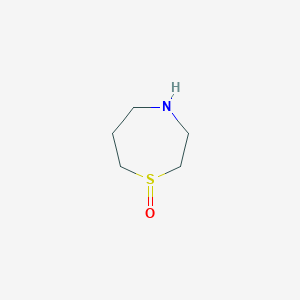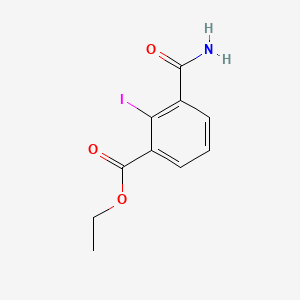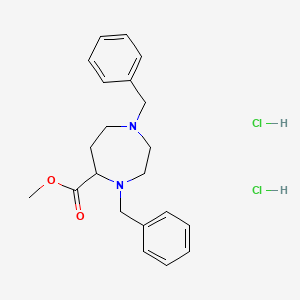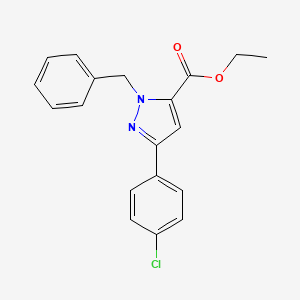
1-Cyclopentyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-1H-indole is an organic compound belonging to the indole family, characterized by a cyclopentyl group attached to the nitrogen atom of the indole ring. Indoles are a significant class of heterocyclic compounds found in a variety of natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopentanone under acidic conditions to form the indole ring . Another approach is the palladium-catalyzed Larock indole synthesis, which utilizes aryl iodides and internal alkynes in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and other advanced technologies can be employed to enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopentyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, and other electrophiles.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Tetrahydroindoles.
Substitution: Halogenated or nitro-substituted indoles.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-1H-indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Cyclopentyl-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-1H-indole: Similar structure but with a methyl group instead of a cyclopentyl group.
1-Phenyl-1H-indole: Contains a phenyl group attached to the nitrogen atom.
1-Benzyl-1H-indole: Features a benzyl group in place of the cyclopentyl group.
Uniqueness: The cyclopentyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C13H15N |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-cyclopentylindole |
InChI |
InChI=1S/C13H15N/c1-4-8-13-11(5-1)9-10-14(13)12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2 |
Clave InChI |
MDODNOUCLHFLQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


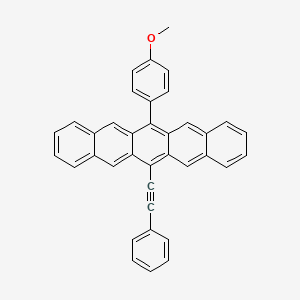
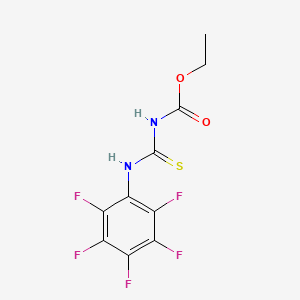
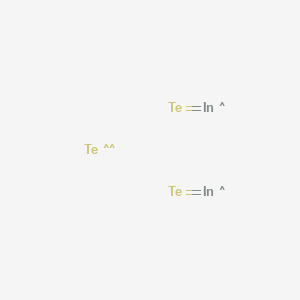

![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
